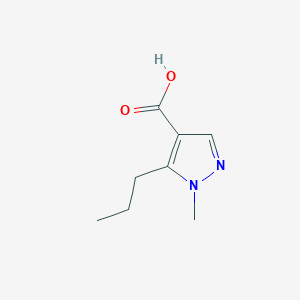![molecular formula C14H9Cl3O2 B2414916 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 426228-12-8](/img/structure/B2414916.png)
3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl3O2 It is a chlorinated benzaldehyde derivative, characterized by the presence of two chlorine atoms on the benzene ring and an additional chlorine atom on the benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorinated benzyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes. Further research is needed to fully elucidate the molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzaldehyde
- 2-Chlorobenzyl chloride
- 3,4-Dichlorobenzyl chloride
Uniqueness
3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is unique due to the presence of both the chlorinated benzyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3,5-dichloro-4-[(2-chlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELGVOWBYZGSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
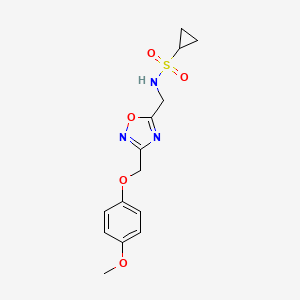
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)
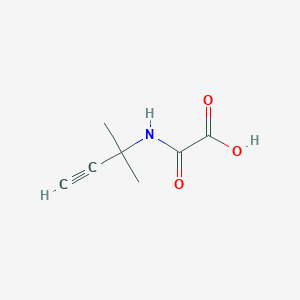
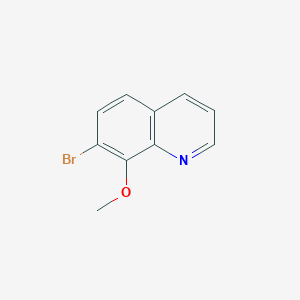
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)
![1,3-Dimethyl-5-[(1-phenylethylamino)methyl]benzimidazol-2-one;hydrochloride](/img/structure/B2414843.png)
![6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2414844.png)
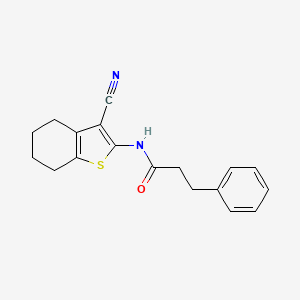
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2414846.png)
![3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414850.png)
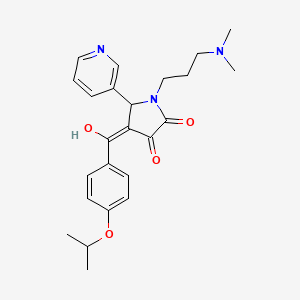
![(5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414852.png)

